molecular formula C9H10ClN3O3S B2814200 1-Carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1110958-94-5

1-Carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2814200
CAS No.: 1110958-94-5
M. Wt: 275.71
InChI Key: KKXFHOKIHVBMHN-UHFFFAOYSA-N
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Description

1-Carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in various biological molecules, including nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of a pyrimidine derivative, followed by the introduction of a methylsulfanyl group. The final step involves the carbamoylation of the ethyl group. Reaction conditions often include the use of chlorinating agents like thionyl chloride, methylthiolating agents such as dimethyl sulfide, and carbamoylating agents like urea under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbamoyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-Carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Lacks the carbamoylethyl group, which may affect its reactivity and biological activity.

    1-Carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine: Similar structure but without the carboxylate group, potentially altering its solubility and interaction with biological targets.

Uniqueness: 1-Carbamoylethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to the presence of both the carbamoylethyl and carboxylate groups, which can enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

(1-amino-1-oxopropan-2-yl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3S/c1-4(7(11)14)16-8(15)6-5(10)3-12-9(13-6)17-2/h3-4H,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXFHOKIHVBMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC(=O)C1=NC(=NC=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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